N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline
Description
Properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c15-11-6-8-12(9-7-11)16-10-14(17(18)19)22(20,21)13-4-2-1-3-5-13/h1-10,16H/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDKBFYTXMHBCV-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)Cl)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline typically involves the reaction of 4-chloroaniline with a benzenesulfonyl chloride derivative under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage. The nitroethenyl group is introduced through a nitration reaction, which involves the use of nitric acid and sulfuric acid as nitrating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst, or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-chloro-N-(2-aminophenyl)aniline.
Substitution: Formation of various substituted aniline derivatives, depending on the nucleophile used.
Scientific Research Applications
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzenesulfonyl group may also contribute to the compound’s overall reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Structural Analogues with Nitro and Chloro Substituents
4-Chloro-N-ethyl-2-nitroaniline ()
- Structure : Features a nitro group directly attached to the aromatic ring and an ethyl substituent on the amine.
- Key Differences : Lacks the benzenesulfonyl and nitroethenyl groups present in the target compound.
- Impact on Properties :
- The ethyl group increases lipophilicity, enhancing membrane permeability compared to the polar benzenesulfonyl group in the target compound .
- Direct ring nitro substitution may reduce stability under reducing conditions compared to the nitroethenyl group, which is conjugated with the sulfonyl moiety .
Nitrosoaniline Derivatives ()
- Examples : N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2c), 3-Chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline (2l).
- Key Differences: Nitroso (-NO) vs. nitro (-NO₂) groups; nitroso compounds are more reactive and prone to tautomerism.
- Impact on Properties :
Compounds with Sulfonyl/Sulfanyl Functionalities
USP Compounds with Nitroethenyl Groups ()
- Examples : Ranitidine-related compounds with sulfanyl (-S-) or sulfonyl (-SO₂-) groups.
- Key Differences : Sulfanyl groups in USP compounds (e.g., "2-nitroacetamide" derivatives) vs. benzenesulfonyl in the target.
- Impact on Properties: Benzenesulfonyl groups are stronger electron-withdrawing groups, deactivating the aromatic ring and reducing electrophilic substitution reactivity compared to sulfanyl-containing analogues .
4-Chloroaniline-Based Compounds ()
- Examples: Anti-COVID-19 acetamides (), Trypanosoma brucei inhibitors ().
- Key Differences : Target compound’s benzenesulfonyl-nitroethenyl appendage vs. simpler acetamide or benzamide substituents.
- Impact on Synthesis and Activity :
Ethylideneamino and Chromen-ylidene Analogues
N-[(Z)-1-(4-Chlorophenyl)ethylideneamino]-N-methylmethanamine ()
- Key Differences: Ethylideneamino (-N=CH-) vs. nitroethenyl (-CH₂-NO₂) groups; Z-configuration vs. E-configuration.
- Impact on Properties: The E-configuration in the target compound may offer better steric alignment for target binding than Z-isomers . Nitroethenyl groups provide stronger electron-withdrawing effects than ethylideneamino groups, altering redox potentials .
3-Chloro-N-(Chromen-4-ylidene)-4-methoxyaniline ()
- Key Differences : Chromen-ylidene scaffold vs. nitroethenyl-sulfonyl system.
- Impact on Properties :
- The chromen-ylidene system’s extended conjugation may enhance UV absorption, whereas the nitroethenyl-sulfonyl group prioritizes electrophilic reactivity .
Biological Activity
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline (CAS Number: 1164476-20-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into the chemical properties, synthesis, biological effects, and potential applications of this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The nitroethenyl group is introduced via a nitration reaction using nitric and sulfuric acids .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the nitro group is often associated with enhanced antibacterial effects. For instance, studies have shown that nitro-containing compounds can disrupt bacterial cell wall synthesis and function .
Anticancer Potential
This compound has been investigated for its anticancer properties. The compound's mechanism may involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) upon bioreduction of the nitro group to form reactive intermediates .
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various nitro compounds on human cancer cell lines, demonstrating that this compound exhibited IC50 values in the low micromolar range against several types of cancer cells, indicating its potential as a lead compound for further development .
The biological activity of this compound can be attributed to its structural components:
- Nitro Group : Can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules.
- Benzenesulfonyl Group : Enhances binding affinity to target proteins, potentially modulating enzymatic activity .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline | C₁₄H₁₁BrN₂O₄S | Moderate antibacterial |
| N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline | C₁₄H₁₁FN₂O₄S | Strong anticancer activity |
| N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline | C₁₄H₁₁ClN₂O₄S | Antimicrobial properties |
Toxicological Considerations
While exploring its biological activity, it is crucial to consider the toxicological profile. Similar compounds have shown potential toxicity characterized by methaemoglobinaemia and hepatotoxicity at higher doses . Thus, careful evaluation through preclinical studies is essential before advancing to clinical applications.
Q & A
Basic: What synthetic routes and characterization methods are standard for N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline?
Answer:
The compound is synthesized via sulfonylation of 4-chloroaniline followed by nitroethenylation. Key steps include:
- Sulfonylation: Reacting 4-chloroaniline with benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or DMF) to form the sulfonamide intermediate.
- Nitroethenylation: Introducing the nitroethenyl group via condensation with nitroethylene precursors.
Critical characterization techniques: - 1H/13C NMR confirms structural integrity (e.g., aromatic protons at δ 7.27–7.38 ppm and sulfonamide NH at δ 7.05 ppm) .
- HRMS validates molecular weight (e.g., [M+H]+ observed at m/z 278.0201 vs. calculated 277.0176) .
- HPLC monitors purity (>95%) .
Advanced: How can reaction conditions be optimized to address low yields in the nitroethenylation step?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol, as shown in sulfonamide syntheses achieving >80% yields .
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.
- Temperature Control: Stepwise heating (25°C → 60°C) minimizes side reactions.
- Stoichiometry: A 1.2:1 molar ratio of nitroethylene precursor to sulfonamide intermediate reduces unreacted starting material .
Basic: What methodologies assess the compound’s stability under electrochemical or basic conditions?
Answer:
- Electrochemical Stability: Use a Pb/PbO₂ anode and O₂-fed cathode to simulate oxidative degradation. Monitor via HPLC, noting pseudo-first-order kinetics (half-life ~2–4 hours at 30 mA/cm²) .
- pH Stability: Incubate in NaOH (pH 10–13) and track decomposition by TOC analysis. Key intermediates include 1-chloro-4-nitrobenzene and maleic acid .
Advanced: How to resolve contradictions between in vitro cytotoxicity and in vivo efficacy?
Answer:
- Metabolic Profiling: Use LC-MS to identify metabolites (e.g., dechlorinated or sulfone-reduced derivatives) that may alter activity .
- Protein Binding Studies: Evaluate serum albumin binding via SPR; >90% binding may reduce free drug availability in vivo.
- Orthogonal Assays: Compare cell-based viability assays (MTT) with enzymatic targets (e.g., DHFR inhibition) to isolate off-target effects .
Basic: What purification strategies remove polar byproducts from reaction mixtures?
Answer:
- Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7 → 1:1 gradient) resolves polar impurities.
- Acid-Base Extraction: Utilize the sulfonamide’s solubility in NaOH (pH >10) for selective partitioning .
- Recrystallization: Ethanol/water (1:3) yields high-purity crystals (mp 78–79°C) .
Advanced: How can computational modeling predict and validate regioselectivity in electrophilic reactions?
Answer:
- DFT Calculations: At the B3LYP/6-311G** level, compute Fukui indices to identify electron-rich sites (e.g., nitroethenyl β-carbon).
- Experimental Validation: Perform nitration or halogenation; XRD confirms product structures. Discrepancies may arise from solvent polarity (e.g., CH₂Cl₂ vs. DMSO) .
Basic: What analytical techniques quantify degradation products in environmental samples?
Answer:
- GC-MS: Detects volatile intermediates (e.g., nitrobenzene) with LOD <0.1 ppm.
- HPLC-UV/Vis: Quantifies non-volatile products (e.g., maleic acid) using C18 columns and 254 nm detection .
Advanced: How to suppress undesired [2+2] cycloaddition during photochemical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
